Cas no 182249-69-0 (3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a triterpenoid derivative characterized by its unique seco-oleanane skeleton, featuring a cleaved C3-C4 bond and hydroxyl and carboxyl functional groups at positions 4, 3, and 28. This structural modification enhances its reactivity and potential for further derivatization, making it a valuable intermediate in synthetic and medicinal chemistry. The compound exhibits notable solubility in polar organic solvents, facilitating its use in catalytic and stoichiometric reactions. Its oleanane core provides a rigid framework for studying structure-activity relationships, particularly in the development of bioactive molecules. The presence of multiple functional groups allows for selective modifications, offering versatility in pharmaceutical and material science applications.
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid structure
182249-69-0 structure
商品名:3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
CAS番号:182249-69-0
MF:C30H48O5
メガワット:488.699
CID:3165077
PubChem ID:53322486

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 化学的及び物理的性質

名前と識別子

    • 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
    • CHEMBL1631522
    • 182249-69-0
    • (1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid
    • CS-0158994
    • インチ: InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
    • InChIKey: HBMBVLYBFSJKDN-UHFFFAOYSA-N
    • ほほえんだ: CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 488.35017463g/mol
  • どういたいしつりょう: 488.35017463g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 933
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: >250 ºC
  • ようかいど: Insuluble (9.3E-4 g/L) (25 ºC),

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid セキュリティ情報

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE97254-5mg
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
5mg
$702.00 2024-04-20
TargetMol Chemicals
TN2886-5 mg
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0 98%
5mg
¥ 3,940 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2886-1 mg
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN2886-1 mL * 10 mM (in DMSO)
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN2886-5mg
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
5mg
¥ 3940 2024-07-24
TargetMol Chemicals
TN2886-5mg
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
5mg
¥ 3940 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S69750-5 mg
3,4-seco-Olean-12-en-4-ol-3,28-dioicacid
182249-69-0
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN2886-1 ml * 10 mm
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN2886-1 ml * 10 mm
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
182249-69-0
1 ml * 10 mm
¥ 4040 2024-07-24

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 関連文献

3,4-seco-Olean-12-en-4-ol-3,28-dioic acidに関する追加情報

Exploring the Unique Properties and Applications of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS No. 182249-69-0)

3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS No. 182249-69-0) is a structurally intriguing triterpenoid derivative that has garnered attention in pharmaceutical and nutraceutical research. This compound, characterized by its seco-oleanane skeleton and dual carboxylic acid functionality, presents unique chemical properties that make it valuable for various applications. The 3,4-seco modification of the oleanane framework introduces enhanced molecular flexibility and potential bioactive interactions, distinguishing it from conventional triterpenoids.

Recent studies highlight the growing interest in 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid due to its potential therapeutic benefits. Researchers are particularly focused on its anti-inflammatory and antioxidant properties, which align with current health trends emphasizing natural compounds for chronic disease management. The compound's dual carboxylic acid groups at positions 3 and 28 contribute to its solubility profile and molecular interactions, making it a candidate for drug formulation optimization.

The synthesis and isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid often involve advanced chromatographic techniques, reflecting the compound's complex structure. Analytical methods such as HPLC-MS and NMR spectroscopy are crucial for characterizing its purity and confirming its seco-oleanane backbone. These technical aspects are frequently searched by chemists and researchers looking for reliable identification protocols for this specific triterpenoid derivative.

In the context of market dynamics, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid has seen increased demand from the cosmeceutical industry, where its potential skin-benefiting properties are being explored. This aligns with the booming global market for plant-derived active ingredients in skincare, answering frequent consumer queries about "natural anti-aging compounds" and "plant-based actives." The compound's oleic acid-like structure suggests possible emollient properties, though research is ongoing to validate these applications.

From a biochemical perspective, the 12-ene double bond in 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid represents a reactive site that may contribute to its biological activity. This feature is particularly interesting to researchers investigating structure-activity relationships in triterpenoids, a common search topic in medicinal chemistry circles. The hydroxyl group at position 4 adds another dimension to the molecule's polarity and potential hydrogen-bonding capacity.

Environmental considerations surrounding 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid production have emerged as a discussion point, reflecting broader industry trends toward sustainable chemistry. The compound's plant origin (typically derived from Oleanolic acid precursors) and potential biodegradability make it relevant to searches about "green chemistry approaches to triterpenoid modification." This aspect particularly resonates with environmentally conscious manufacturers and researchers.

Quality control standards for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid remain an important consideration for potential commercial applications. Specifications typically include requirements for chromatographic purity, residual solvents, and heavy metal content - all critical parameters frequently searched by quality assurance professionals in the phytochemical industry. These standards ensure the compound's suitability for various applications while maintaining safety profiles.

The future research directions for 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid appear promising, with particular interest in its potential synergistic effects with other bioactive compounds. This aligns with current scientific curiosity about "plant compound combinations" and "multi-target therapeutic approaches." The compound's unique seco-structure may offer advantages in bioavailability or target engagement compared to intact triterpenoid skeletons.

From a regulatory standpoint, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid currently exists in a favorable position as a naturally-derived compound without restrictive classifications. This makes it accessible for research and development across multiple jurisdictions, addressing common queries about "legal status of modified triterpenoids." However, as with any bioactive substance, proper toxicological evaluation remains essential for specific applications.

The analytical characterization of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid presents interesting challenges and opportunities. The compound's polar functional groups influence its chromatographic behavior, making method development a point of technical interest frequently searched by analytical chemists. Advanced techniques like 2D NMR are particularly valuable for fully elucidating its structure and confirming the seco- cleavage at the 3,4-position.

In formulation science, the amphiphilic nature of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, resulting from its combination of polar carboxyl groups and non-polar triterpenoid skeleton, offers interesting possibilities. This property is relevant to current formulation trends exploring "natural surfactants" and "bio-based excipients," addressing frequent industry searches for multifunctional natural compounds. The balance between hydrophilicity and lipophilicity may influence its delivery characteristics in various systems.

As research into 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid continues, its potential applications in nutraceutical formulations are becoming increasingly apparent. The growing consumer interest in "modified natural compounds" and "enhanced bioavailability phytochemicals" makes this triterpenoid derivative particularly timely. Its structural features suggest possible advantages in terms of absorption or metabolic stability compared to parent compounds, though clinical validation is needed.

The intellectual property landscape surrounding 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid reflects its emerging importance. Patent searches reveal growing activity related to its derivatives and application methods, indicating commercial interest in this chemical space. This aligns with broader trends in natural product innovation, where modified compounds often represent the next generation of bioactive ingredients.

From a stability perspective, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid requires proper storage conditions to maintain its integrity. Standard recommendations include protection from light and oxidation, common concerns for unsaturated triterpenoids. These practical considerations answer frequent queries from laboratory technicians and formulators working with this specific compound.

In conclusion, 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid (CAS No. 182249-69-0) represents an intriguing example of modified triterpenoid chemistry with diverse potential applications. Its unique seco-structure, combined with multiple functional groups, makes it a compound of significant interest across pharmaceutical, cosmetic, and nutraceutical fields. As research progresses, this molecule may well emerge as an important player in the development of novel natural product-based solutions.

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